

Application Notes and Protocols for GSK3739936 In Vitro HIV-1 Inhibition Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK3739936

Cat. No.: B8734035

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Introduction

GSK3739936 (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase.^[1] Unlike integrase strand transfer inhibitors (INSTIs), **GSK3739936** employs a novel mechanism of action by binding to a site on the integrase enzyme that is distinct from the active site. This binding induces aberrant multimerization of the integrase protein, leading to the production of non-infectious viral particles.^[1] These application notes provide a detailed overview of the in vitro evaluation of **GSK3739936**, including its inhibitory activity, cytotoxicity, and the methodologies used for its characterization.

Quantitative Data Summary

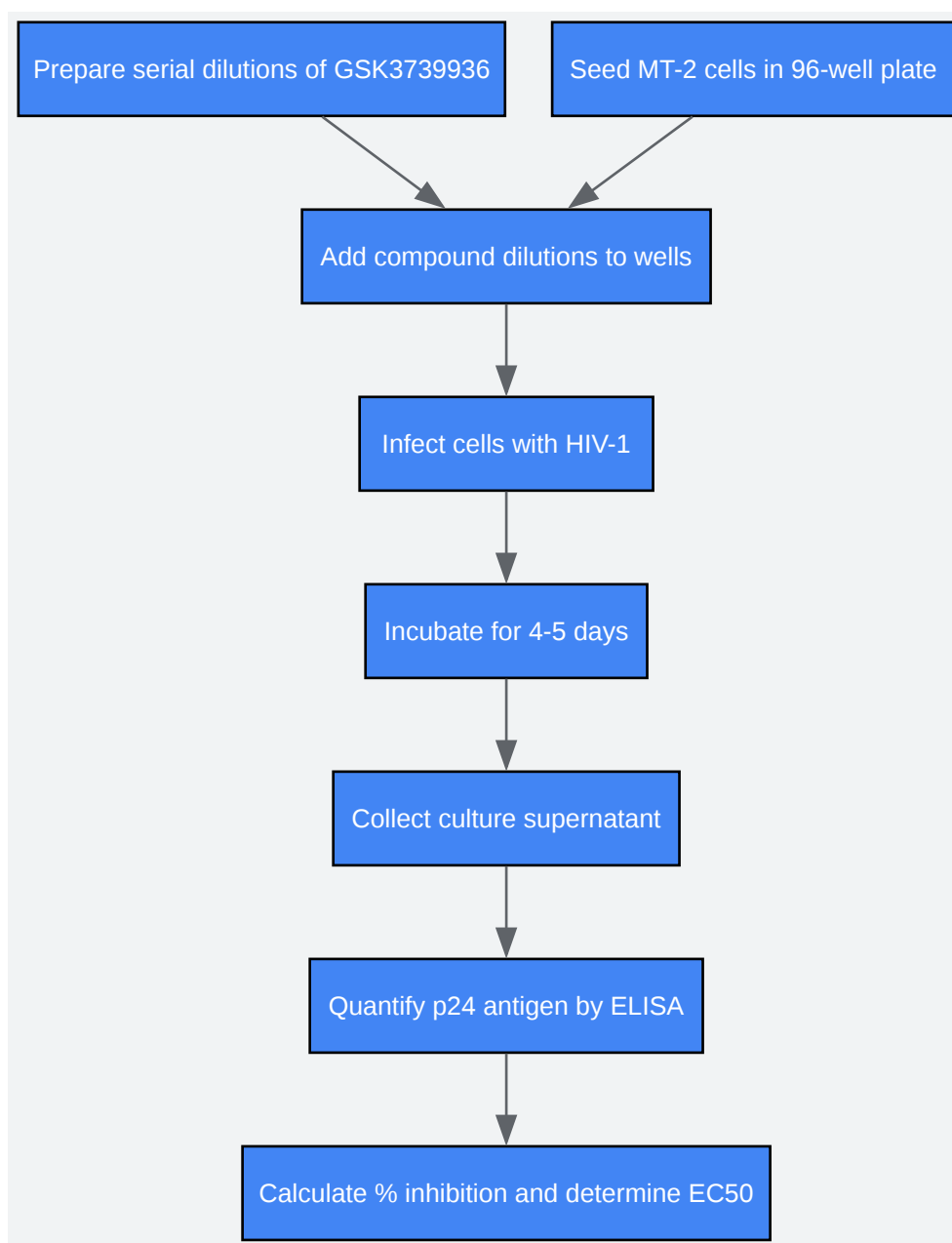
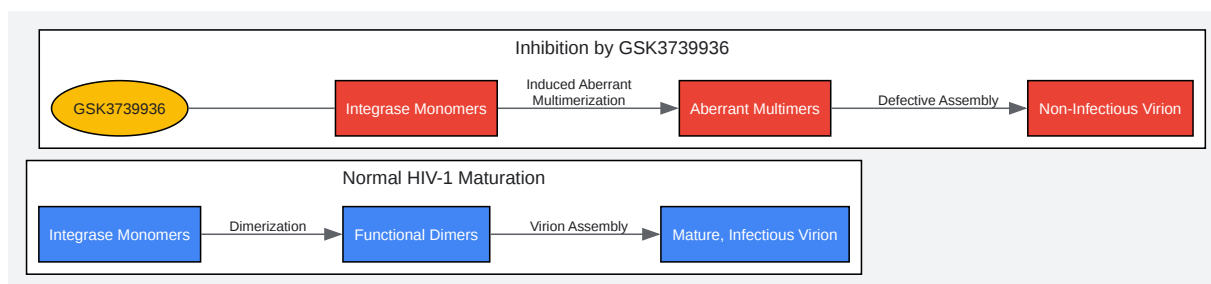
The in vitro antiviral activity and cytotoxicity of **GSK3739936** have been evaluated in various cell-based assays. The following table summarizes the key quantitative data for this compound.

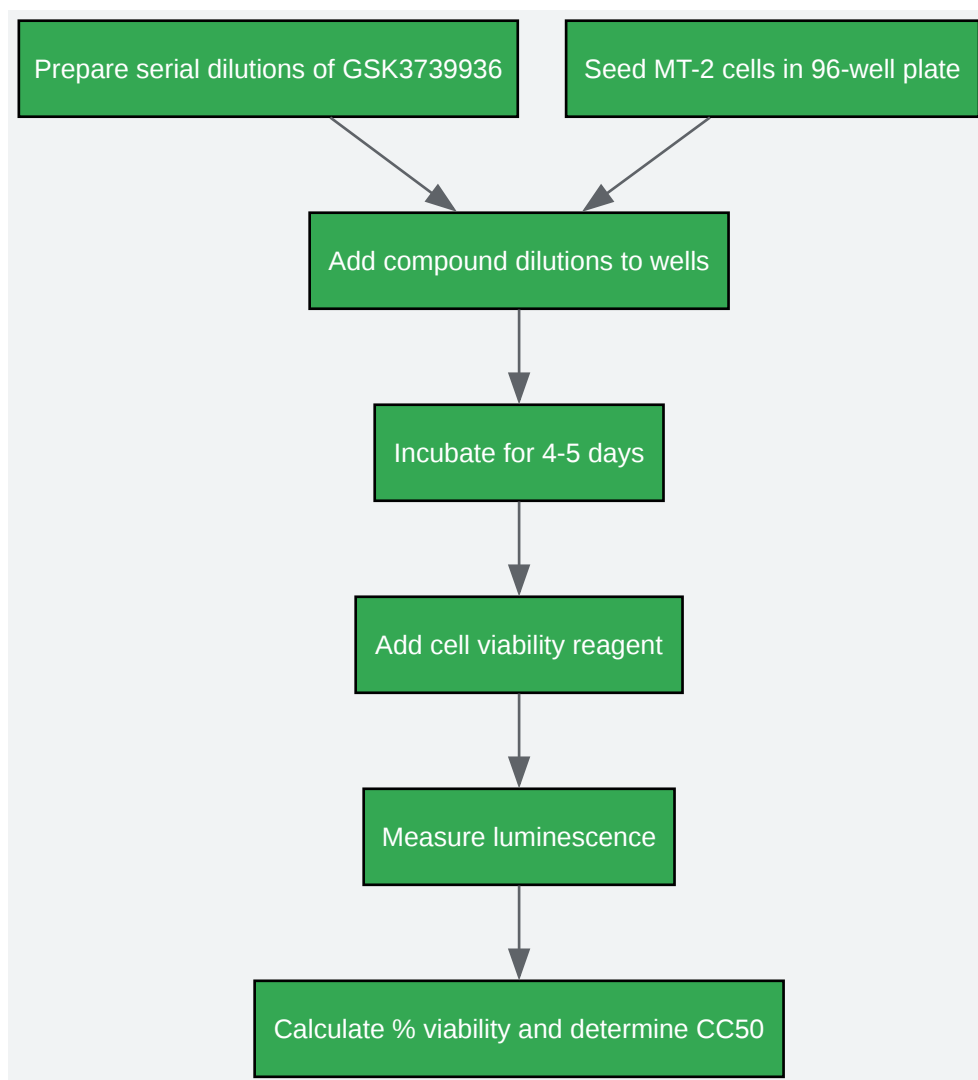
Parameter	Cell Line	Virus Strain	Value	Reference
EC50	MT-2	Wild-Type (WT) HIV-1	1.7 nM	^[2]
IC50	N/A	HIV-1 Integrase	11.1 nM	^[2]
CC50	MT-2	N/A	>20 µM	^[2]

EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication in cell culture. IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the enzymatic activity of HIV-1 integrase. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

GSK3739936 acts as a molecular glue, inducing and stabilizing non-functional multimers of the HIV-1 integrase enzyme. This allosteric mechanism disrupts the normal process of viral maturation. The binding of **GSK3739936** to the integrase catalytic core domain (CCD) at the interface where it interacts with the host protein LEDGF/p75 triggers a conformational change that promotes aberrant protein-protein interactions between integrase subunits.^{[3][4]} This leads to the formation of dysfunctional integrase oligomers, preventing the proper assembly of the viral core and resulting in the production of replication-incompetent virions.^{[1][3]}





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